molecular formula C24H47ClN2O2 B12705757 (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride CAS No. 94113-70-9

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

Cat. No.: B12705757
CAS No.: 94113-70-9
M. Wt: 431.1 g/mol
InChI Key: RECGPPRZKLKLAA-KVVVOXFISA-M
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Description

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting an imidazole derivative with an alkylating agent under basic conditions.

    Introduction of the Alkyl Chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable alkyl halide.

    Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the alkyl chain undergoes oxidation in the presence of a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The alkyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Imidazoline derivatives.

    Substitution Products: Alkyl-substituted imidazolium compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its ionic nature and stability.

    Solvent: Acts as a solvent for difficult-to-dissolve substances, facilitating various chemical processes.

Biology

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives.

    Drug Delivery: Potential use in drug delivery systems due to its ability to interact with biological membranes.

Medicine

    Therapeutic Agent: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Electrolytes: Used in the production of electrolytes for batteries and fuel cells.

    Lubricants: Acts as a lubricant in various industrial applications due to its stability and low volatility.

Mechanism of Action

The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound’s ionic nature allows it to disrupt biological membranes, leading to antimicrobial effects. Additionally, its ability to form hydrogen bonds with biological molecules may contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a shorter alkyl chain.

    1-Ethyl-3-methylimidazolium acetate: Known for its use as a solvent and catalyst.

Uniqueness

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its long alkyl chain and the presence of hydroxyl groups, which may enhance its solubility and reactivity compared to other imidazolium-based ionic liquids.

Properties

CAS No.

94113-70-9

Molecular Formula

C24H47ClN2O2

Molecular Weight

431.1 g/mol

IUPAC Name

2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9-;

InChI Key

RECGPPRZKLKLAA-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-]

Origin of Product

United States

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